4,5-Diaminoimidazolidine-2-thione
CAS No.: 651059-03-9
Cat. No.: VC16922654
Molecular Formula: C3H8N4S
Molecular Weight: 132.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 651059-03-9 |
|---|---|
| Molecular Formula | C3H8N4S |
| Molecular Weight | 132.19 g/mol |
| IUPAC Name | 4,5-diaminoimidazolidine-2-thione |
| Standard InChI | InChI=1S/C3H8N4S/c4-1-2(5)7-3(8)6-1/h1-2H,4-5H2,(H2,6,7,8) |
| Standard InChI Key | AZGCPORXEASEAU-UHFFFAOYSA-N |
| Canonical SMILES | C1(C(NC(=S)N1)N)N |
Introduction
Chemical Structure and Physicochemical Properties
The molecular structure of 4,5-diaminoimidazolidine-2-thione consists of an imidazolidine core—a saturated five-membered ring with two nitrogen atoms at the 1- and 3-positions—and a thione group at position 2. The 4- and 5-positions are occupied by amino groups, creating a symmetrical arrangement. Key physicochemical properties include:
| Property | Value |
|---|---|
| Molecular Formula | C₃H₈N₄S |
| Molecular Weight | 132.19 g/mol |
| IUPAC Name | 4,5-diaminoimidazolidine-2-thione |
| CAS Number | 651059-03-9 |
| Solubility | Limited data; likely polar aprotic solvent-soluble |
X-ray crystallographic studies on analogous compounds, such as cis-4,5-diphenylimidazolidine-2-thione, reveal planar ring geometries with intramolecular hydrogen bonds stabilizing the structure . The thione group contributes to tautomeric equilibria, enabling potential coordination with metal ions—a property exploited in catalytic and medicinal chemistry .
Synthetic Routes and Optimization
NHC/Base-Promoted Domino Reactions
A breakthrough approach utilizes N-heterocyclic carbene (NHC)/base systems to enable domino aza-benzoin/aza-acetalization reactions. This method constructs 5-hydroxy-imidazolidine-2-thione derivatives in 45–97% yield with up to 99:1 diastereoselectivity . Key advantages include:
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One-pot synthesis: Eliminates intermediate isolation
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Functional group tolerance: Accommodates diverse aldehydes and sulfonamides
A comparative analysis of synthetic methods is provided below:
| Method | Yield Range | Diastereoselectivity | Scalability |
|---|---|---|---|
| Thiourea Cyclization | 45–60% | Not reported | Limited |
| NHC/Base Domino Reaction | 45–97% | Up to 99:1 dr | High |
Spectroscopic and Computational Characterization
Vibrational Spectroscopy
FT-IR spectra of imidazolidine-2-thiones exhibit characteristic bands:
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N–H Stretching: 3300–3500 cm⁻¹ (amino groups)
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Ring Breathing Modes: 600–800 cm⁻¹
NMR Analysis
¹H NMR spectra show distinct proton environments:
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NH₂ Protons: δ 4.8–5.2 ppm (broad singlets)
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Ring Protons: δ 3.2–3.8 ppm (multiplet patterns)
¹³C NMR confirms the thione carbon at δ 175–185 ppm .
Quantum Chemical Calculations
Density functional theory (DFT) studies on analogous compounds reveal:
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Molecular Electrostatic Potential: Negative regions localized at sulfur and nitrogen atoms, suggesting nucleophilic sites
Challenges and Future Directions
Toxicity Concerns
Structural analogs like ethylenethiourea (ETU) demonstrate thyroid carcinogenicity in rodent models . While 4,5-diaminoimidazolidine-2-thione lacks direct toxicity data, its metabolic conversion to ETU-like species warrants investigation.
Synthetic Advancements
Future work should prioritize:
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Enantioselective Syntheses: Chiral NHC catalysts for stereocontrolled access
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Post-Functionalization: Click chemistry for library diversification
Targeted Drug Design
Fragment-based drug discovery (FBDD) could exploit the scaffold’s hydrogen-bonding capacity. Proposed modifications include:
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